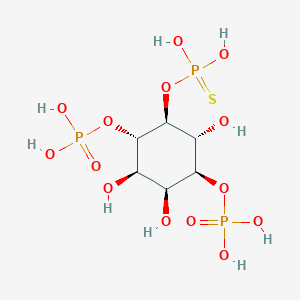

Inositol 1,4-bisphosphate 5-phosphorothioate

Übersicht

Beschreibung

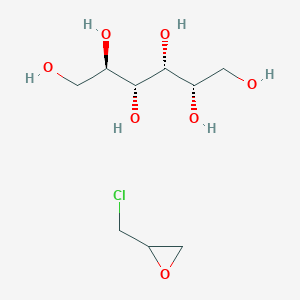

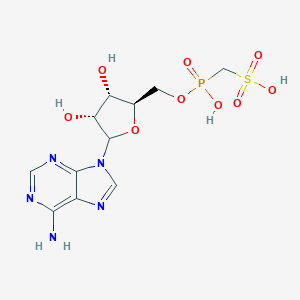

Inositol 1,4-bisphosphate 5-phosphorothioate is a phosphatase-resistant analogue of a biological second messenger . It is related to Inositol trisphosphate (InsP3 or IP3), an inositol phosphate signaling molecule. InsP3 is made by hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid that is located in the plasma membrane, by phospholipase C (PLC) .

Synthesis Analysis

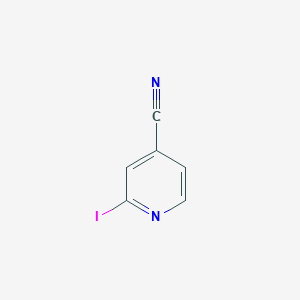

The synthesis of this compound has been accomplished using a novel combination of P III and P V chemistry and a new deprotection method for the 2,2,2-trichloroethyl group . This synthesis process was reported in the Journal of the Chemical Society, Chemical Communications .Molecular Structure Analysis

The molecular structure of this compound is similar to that of Inositol trisphosphate. It is composed of an inositol ring with three phosphate groups bound at the 1, 4, and 5 carbon positions, and three hydroxyl groups bound at positions 2, 3, and 6 .Chemical Reactions Analysis

This compound is a phosphatase-resistant analogue of a biological second messenger . This suggests that it is resistant to the action of phosphatases, enzymes that remove a phosphate group from a molecule.Wissenschaftliche Forschungsanwendungen

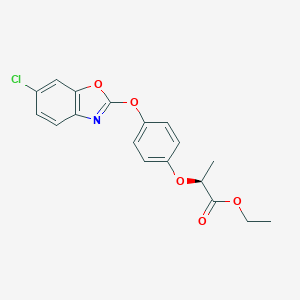

Phosphatase-Resistant Analogs for Cancer Research : Phosphorothioate analogs of inositol phosphates, such as Inositol 1,4-bisphosphate 5-phosphorothioate, are stable against phosphatase and can be used to study inositol phosphate actions, potentially aiding in cancer prevention and therapy (Liu, Moody, Hecht, & Sturla, 2008).

Investigation of Phosphoinositide-Linked Receptors : Myo-inositol(1,4,5)trisphosphorothioate, a related compound, binds to specific sites in the rat cerebellum and is resistant to 5-phosphatase, offering insights into the study of phosphoinositide-linked receptors (Willcocks, Potter, Cooke, & Nahorski, 1988).

Role in Calcium Signaling and Cell Processes : Inositol 1,4,5-trisphosphate, a closely related molecule, regulates intracellular calcium levels and plays roles in fertilization, proliferation, contraction, metabolism, and neuronal information processing (Berridge, 1995).

Potential Therapeutic Applications : Myo-inositol phosphorothioates, analogues of myo-inositol phosphates, are resistant to phosphatase breakdown and may have potential therapeutic applications (Hamblin, Flora, & Potter, 1987).

Synthesis for Drug Discovery : Novel synthetic routes to myo-inositol 1,4,5-trisphosphate and its phosphorothioate analogue provide new methods for generating these compounds, potentially aiding in drug discovery (Noble, Cooke, & Potter, 1992).

Regulation of Ion Channels in Neurobiology : Phosphatidylinositol 4,5-bisphosphate, another related compound, influences ion channel activity in neurobiological contexts (Suh & Hille, 2005).

Research Tool in Cell Signaling : Phosphorothioate analogs of inositol phosphates, including 3-phosphatase-resistant 1,3,4,5-InsP4 mimics, are valuable tools for studying cell signaling and pharmacological interactions (Kozikowski, Fauq, Wilcox, & Nahorski, 1994).

Wirkmechanismus

The mechanism of action of Inositol 1,4-bisphosphate 5-phosphorothioate is likely similar to that of Inositol trisphosphate. InsP3 is a second messenger molecule used in signal transduction in biological cells. It is soluble and diffuses through the cell, where it binds to its receptor, which is a calcium channel located in the endoplasmic reticulum. When InsP3 binds its receptor, calcium is released into the cytosol, thereby activating various calcium regulated intracellular signals .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,5S,6R)-2-dihydroxyphosphinothioyloxy-3,5,6-trihydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O14P3S/c7-1-2(8)5(19-22(13,14)15)6(20-23(16,17)24)3(9)4(1)18-21(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,24)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCNLOBKKFKWLA-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151508 | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116778-73-5 | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116778735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)